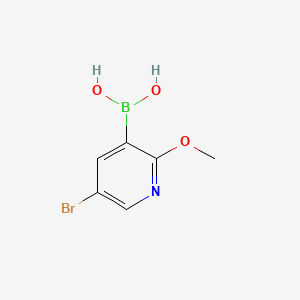

5-Bromo-2-methoxypyridine-3-boronic acid

説明

Synthesis Analysis

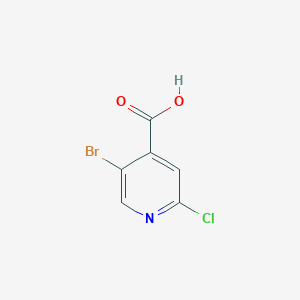

The synthesis of related compounds involves regioselective reactions and halogenation. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares a similar substitution pattern to 5-Bromo-2-methoxypyridine-3-boronic acid, is described using a series of reactions including methoxylation, oxidation, and bromination . Another related synthesis involves the direct bromination of 2,2'-bipyridine hydrobromide salt to produce 5-bromo-2,2'-bipyridine . These methods could potentially be adapted for the synthesis of this compound by incorporating a boronic acid group at the appropriate step.

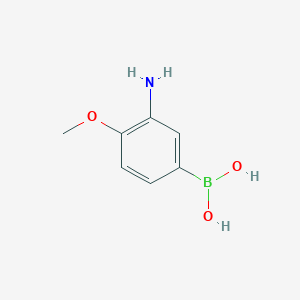

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be deduced from the crystal structures of lanthanide complexes with 2-bromo-5-methoxybenzoic acid . These structures often exhibit hydrogen bonding and π-π stacking interactions, which could also be relevant for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of halogenated pyridines is well-documented, with bromine substituents often participating in further chemical transformations. For example, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid undergoes nucleophilic substitution reactions . Similarly, this compound could be expected to undergo reactions typical of boronic acids, such as Suzuki coupling, which is a powerful tool in the formation of carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and methoxylated compounds are influenced by the presence of these substituents. For instance, the strength of Br...Br type II halogen bonds in bromobenzoic acid is affected by methoxy-substituents . This suggests that the physical properties of this compound, such as melting point and solubility, could be similarly influenced by its bromo and methoxy groups. Additionally, the presence of the boronic acid group would impart reactivity towards diols and contribute to the compound's acidity.

科学的研究の応用

Versatile Synthesis and Chemical Transformations

5-Bromo-2-methoxypyridine-3-boronic acid serves as a pivotal intermediate in organic synthesis, particularly in the preparation of complex molecular structures. For instance, it has been utilized in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through Suzuki reactions, highlighting its utility in constructing poly-substituted pyridine derivatives with potential applications in medicinal chemistry and material science (Sutherland & Gallagher, 2003). This process demonstrates the compound's role in facilitating the introduction of various functional groups into the pyridine nucleus, enhancing the diversity of achievable molecular frameworks.

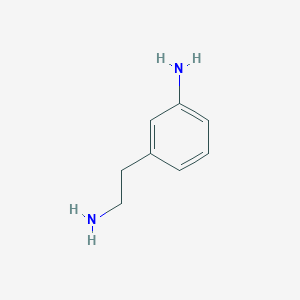

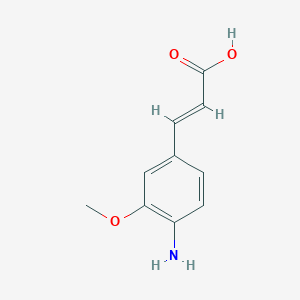

Synthesis of Biologically Active Molecules

The compound has been employed in the synthesis of biologically active molecules, such as dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. An efficient synthesis route has been reported for producing key carboxylic acid moieties of potent receptor antagonists, underscoring its significance in the development of therapeutic agents (Hirokawa, Horikawa, & Kato, 2000). This highlights the role of this compound in medicinal chemistry, particularly in the creation of compounds with potential psychiatric and neurological applications.

Radioligand Synthesis for Imaging Applications

Additionally, this compound has been instrumental in the synthesis of radioligands for positron emission tomography (PET) imaging. The synthesis of [(11)C]MK-1064, a new PET radioligand for imaging of the orexin-2 receptor, utilized this compound as a precursor, emphasizing its application in the development of diagnostic tools for neurological disorders (Gao, Wang, & Zheng, 2016). This application is particularly relevant for the advancement of neuroimaging techniques and the study of sleep disorders, showcasing the compound's potential in contributing to the understanding and treatment of such conditions.

作用機序

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

5-Bromo-2-methoxypyridine-3-boronic acid is a boronic acid derivative, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst (such as palladium) in a process known as transmetalation .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including the formation of carbon-carbon bonds via suzuki-miyaura coupling .

Pharmacokinetics

Boronic acids are generally known for their good bioavailability and metabolic stability .

Result of Action

Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s reactivity can be influenced by the presence of other chemical species in the environment .

Safety and Hazards

将来の方向性

The protodeboronation of pinacol boronic esters like 5-Bromo-2-methoxypyridine-3-boronic acid has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This suggests potential future applications in the synthesis of other complex molecules.

Relevant Papers The papers analyzed for this response include a study on the catalytic protodeboronation of pinacol boronic esters , a review on the selection of boron reagents for Suzuki–Miyaura coupling , and various sources providing information on the properties of this compound .

特性

IUPAC Name |

(5-bromo-2-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMPFSRSIJTVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629627 | |

| Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850864-59-4 | |

| Record name | B-(5-Bromo-2-methoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)